molecular formula C7H9N3O2 B1620831 1-Methyl-1-(2-nitrophenyl)hydrazine CAS No. 67522-05-8

1-Methyl-1-(2-nitrophenyl)hydrazine

Cat. No.: B1620831
CAS No.: 67522-05-8
M. Wt: 167.17 g/mol
InChI Key: PMEJFNBAOONAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-(2-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methyl group attached to the nitrogen atom and a nitrophenyl group attached to the hydrazine moiety

Preparation Methods

The synthesis of 1-Methyl-1-(2-nitrophenyl)hydrazine typically involves the reaction of 2-nitrophenylhydrazine with methylating agents. One common method is the reaction of 2-nitrophenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-1-(2-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-1-(2-nitrophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which have significant biological activities.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways involving hydrazine derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. The pathways involved include nucleophilic addition, oxidation-reduction, and substitution reactions.

Comparison with Similar Compounds

1-Methyl-1-(2-nitrophenyl)hydrazine can be compared with other similar compounds such as:

    2-Nitrophenylhydrazine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Methyl-1-phenylhydrazine: Lacks the nitro group, which affects its redox properties and reactivity.

    1-Methyl-1-(4-nitrophenyl)hydrazine: Has the nitro group in a different position, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-1-(2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9(8)6-4-2-3-5-7(6)10(11)12/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEJFNBAOONAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380488
Record name 1-methyl-1-(2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67522-05-8
Record name 1-methyl-1-(2-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-(2-nitrophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-(2-nitrophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-1-(2-nitrophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-1-(2-nitrophenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-1-(2-nitrophenyl)hydrazine
Reactant of Route 6
1-Methyl-1-(2-nitrophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.